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molecular formula C9H9N3 B8683402 4-((1H-imidazol-1-yl)methyl)pyridine

4-((1H-imidazol-1-yl)methyl)pyridine

Cat. No. B8683402
M. Wt: 159.19 g/mol
InChI Key: SQVMDVNVWYRZFV-UHFFFAOYSA-N
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Patent
US09394290B2

Procedure details

Synthesized from 4-(bromomethyl)pyridine hydrobromide (500 mg, 1.97 mmol), imidazole (538 mg, 7.90 mmol) and K2CO3 (1.36 g, 9.85 mmol) in DMF according to Method B. Yield: 212 mg, 1.35 mmol, 68%. 1H NMR (CDCl3, 500 MHz): δH (ppm): 5.16 (s, 2H), 6.91 (s, 1H), 7.01 (d, J=6.3 Hz, 2H), 7.14 (s, 1H), 7.69 (s, 1H), 8.57 (d, J=6.3 Hz, 2H); 13C NMR (CDCl3, 125 MHz): δC (ppm)=49.4, 119.3, 121.4, 130.3, 147.6, 145.2, 150.4; MS (ESI): m/z=160.08 [M+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
538 mg
Type
reactant
Reaction Step One
Name
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br.Br[CH2:3][C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1.[NH:10]1[CH:14]=[CH:13][N:12]=[CH:11]1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[N:10]1([CH2:3][C:4]2[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=2)[CH:14]=[CH:13][N:12]=[CH:11]1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
Br.BrCC1=CC=NC=C1
Name
Quantity
538 mg
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
1.36 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N1(C=NC=C1)CC1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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